molecular formula C22H21N5O2S B10805699 2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10805699
M. Wt: 419.5 g/mol
InChI Key: UNEUPUXKCHOEPP-UHFFFAOYSA-N
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Description

2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide (CAS No. 568543-91-9) is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N5O3SC_{24}H_{21}N_{5}O_{3}S, with a molecular weight of 459.52 g/mol. The structure features a triazole ring, a pyridine moiety, and a furan substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H21N5O3S
Molecular Weight459.52 g/mol
CAS Number568543-91-9
SolubilityNot specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring contributes to this activity by interfering with the synthesis of nucleic acids in microbial cells .

Antitumor Activity

The compound has demonstrated promising antitumor effects in vitro. A study evaluated its cytotoxicity against several cancer cell lines, revealing an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction through mitochondrial pathways and disruption of cell cycle progression .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins involved in cell signaling and proliferation. Molecular docking studies suggest that it binds effectively to targets such as Bcl-2 and other oncogenic proteins, leading to the inhibition of tumor growth .

Case Studies

  • Cytotoxicity Assay : In a study involving human cancer cell lines (A431 and Jurkat), the compound exhibited significant cytotoxicity with IC50 values indicating potent activity compared to established drugs. The structure-activity relationship (SAR) analysis highlighted the importance of the 2,4-dimethylphenyl group in enhancing activity .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that derivatives of this compound had comparable efficacy to traditional antibiotics such as norfloxacin. The electron-donating groups on the phenyl ring were found to be crucial for antimicrobial potency .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-7-8-19(16(2)11-15)27-21(17-5-3-9-23-12-17)25-26-22(27)30-14-20(28)24-13-18-6-4-10-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

UNEUPUXKCHOEPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CN=CC=C4)C

Origin of Product

United States

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